molecular formula C14H13N3O4S B2546906 4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2034359-06-1

4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2546906
CAS No.: 2034359-06-1
M. Wt: 319.34
InChI Key: DPEDIDZEIGZNKL-UHFFFAOYSA-N
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Description

4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic compound characterized by the presence of a pyrrolidinone ring, an azetidine ring, and a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrrolidinone and azetidine intermediates. One common method involves the coupling of 2,5-dioxopyrrolidin-1-yl with azetidine-1-sulfonyl chloride under basic conditions to form the key intermediate. This intermediate is then reacted with benzonitrile in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant and analgesic effects . The compound’s ability to modulate these pathways makes it a valuable tool for studying cellular processes and developing new therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile stands out due to its unique combination of structural features, including the azetidine ring and the sulfonyl group. These features contribute to its distinct chemical reactivity and potential for diverse biological activities.

Properties

IUPAC Name

4-[3-(2,5-dioxopyrrolidin-1-yl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c15-7-10-1-3-12(4-2-10)22(20,21)16-8-11(9-16)17-13(18)5-6-14(17)19/h1-4,11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEDIDZEIGZNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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